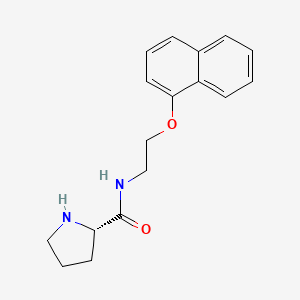
(2S)-N-(2-naphthalen-1-yloxyethyl)pyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-N-(2-naphthalen-1-yloxyethyl)pyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as NEPCA and is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are lipid-based neurotransmitters that play a crucial role in various physiological processes. The inhibition of FAAH by NEPCA has been shown to have several potential applications in the field of medicine and drug development.
作用机制
NEPCA works by inhibiting the enzyme (2S)-N-(2-naphthalen-1-yloxyethyl)pyrrolidine-2-carboxamide, which is responsible for the breakdown of endocannabinoids. Endocannabinoids are lipid-based neurotransmitters that play a crucial role in various physiological processes, including pain sensation, inflammation, and mood regulation. By inhibiting this compound, NEPCA increases the levels of endocannabinoids in the body, which can have several beneficial effects.
Biochemical and Physiological Effects:
The inhibition of this compound by NEPCA has been shown to have several biochemical and physiological effects. These include increased levels of endocannabinoids in the body, which can lead to pain relief, anti-inflammatory effects, and neuroprotection. Additionally, NEPCA has been shown to have anxiolytic and antidepressant effects, making it a potential therapeutic agent for the treatment of anxiety and depression.
实验室实验的优点和局限性
NEPCA has several advantages for use in laboratory experiments. It is a potent inhibitor of (2S)-N-(2-naphthalen-1-yloxyethyl)pyrrolidine-2-carboxamide, making it an effective tool for studying the role of endocannabinoids in various physiological processes. Additionally, NEPCA is relatively easy to synthesize and has a high degree of selectivity for this compound. However, there are some limitations to the use of NEPCA in laboratory experiments. For example, its potency may make it difficult to determine the optimal concentration for use in experiments, and its effects may be influenced by factors such as the route of administration and the duration of exposure.
未来方向
There are several potential future directions for research involving NEPCA. One area of research involves the development of NEPCA-based drugs for the treatment of various medical conditions, including chronic pain, inflammation, and neurodegenerative diseases. Additionally, further research is needed to determine the optimal dosing and administration methods for NEPCA in laboratory experiments. Finally, there is a need for further research to better understand the biochemical and physiological effects of NEPCA, as well as its potential side effects and limitations.
合成方法
The synthesis of NEPCA involves several steps, including the protection of the amine group, the coupling of the naphthalene and pyrrolidine moieties, and the deprotection of the amine group. The most commonly used method for the synthesis of NEPCA involves the use of a palladium-catalyzed coupling reaction between a protected pyrrolidine and a naphthalene derivative.
科学研究应用
NEPCA has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research involves the use of NEPCA as a therapeutic agent for the treatment of various medical conditions. The inhibition of (2S)-N-(2-naphthalen-1-yloxyethyl)pyrrolidine-2-carboxamide by NEPCA has been shown to increase the levels of endocannabinoids in the body, which can have several beneficial effects, including pain relief, anti-inflammatory effects, and neuroprotection.
属性
IUPAC Name |
(2S)-N-(2-naphthalen-1-yloxyethyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-17(15-8-4-10-18-15)19-11-12-21-16-9-3-6-13-5-1-2-7-14(13)16/h1-3,5-7,9,15,18H,4,8,10-12H2,(H,19,20)/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYCPRRFDXPAHY-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NCCOC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NCCOC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[[(2S)-oxolan-2-yl]methyl]-1-phenylpyrazole-3-carboxamide](/img/structure/B7645524.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide](/img/structure/B7645527.png)
![3-(4-fluorophenyl)-N-[(3S)-2-oxoazepan-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B7645536.png)
![ethyl 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate](/img/structure/B7645546.png)
![4-[(1-Oxophthalazin-2-yl)methyl]benzonitrile](/img/structure/B7645554.png)
![2-[(2-Methoxy-5-methylphenyl)methyl]phthalazin-1-one](/img/structure/B7645555.png)
![3-bromo-N-[(5-chlorothiophen-2-yl)methyl]-4-methoxy-N-methylbenzamide](/img/structure/B7645558.png)

![2-chloro-N-[2-(2-chlorophenoxy)ethyl]acetamide](/img/structure/B7645565.png)
![5-cyclopropyl-N-[[(2R)-oxolan-2-yl]methyl]-1,2-oxazole-3-carboxamide](/img/structure/B7645569.png)
![3-[[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,2,3-benzotriazin-4-one](/img/structure/B7645573.png)
![N-[2-(2-bromophenoxy)ethyl]-2-chloroacetamide](/img/structure/B7645591.png)
![6-[(2,4-Dimethylphenoxy)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7645598.png)